molecular formula C20H25Cl2N3O B15341553 2-(4-Chlorophenyl)-2,3-dihydro-1-(2-(diethylamino)ethyl)-4(1H)-quinazolinone hydrochloride CAS No. 3519-97-9

2-(4-Chlorophenyl)-2,3-dihydro-1-(2-(diethylamino)ethyl)-4(1H)-quinazolinone hydrochloride

Cat. No.: B15341553
CAS No.: 3519-97-9
M. Wt: 394.3 g/mol
InChI Key: ORMLBYCDXSXMKD-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-(2-diethylaminoethyl)-2,3-dihydroquinazolin-4-onehydrochloride is a synthetic compound with a complex molecular structure It is characterized by the presence of a chlorophenyl group, a diethylaminoethyl chain, and a dihydroquinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-(2-diethylaminoethyl)-2,3-dihydroquinazolin-4-onehydrochloride typically involves multiple steps. One common method starts with the preparation of the dihydroquinazolinone core, followed by the introduction of the chlorophenyl group and the diethylaminoethyl chain. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1-(2-diethylaminoethyl)-2,3-dihydroquinazolin-4-onehydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the dihydroquinazolinone core, potentially leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions can alter the chlorophenyl group or the dihydroquinazolinone core, resulting in different structural analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.

Scientific Research Applications

2-(4-Chlorophenyl)-1-(2-diethylaminoethyl)-2,3-dihydroquinazolin-4-onehydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving the central nervous system.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-(2-diethylaminoethyl)-2,3-dihydroquinazolin-4-onehydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved can vary depending on the specific application, but they often include modulation of signal transduction, inhibition of enzyme activity, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-1-(2-dimethylaminoethyl)-2,3-dihydroquinazolin-4-onehydrochloride
  • 2-(4-Bromophenyl)-1-(2-diethylaminoethyl)-2,3-dihydroquinazolin-4-onehydrochloride
  • 2-(4-Chlorophenyl)-1-(2-diethylaminoethyl)-2,3-dihydroquinazolin-4-one

Uniqueness

Compared to similar compounds, 2-(4-Chlorophenyl)-1-(2-diethylaminoethyl)-2,3-dihydroquinazolin-4-onehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

3519-97-9

Molecular Formula

C20H25Cl2N3O

Molecular Weight

394.3 g/mol

IUPAC Name

2-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-2,3-dihydroquinazolin-4-one;hydrochloride

InChI

InChI=1S/C20H24ClN3O.ClH/c1-3-23(4-2)13-14-24-18-8-6-5-7-17(18)20(25)22-19(24)15-9-11-16(21)12-10-15;/h5-12,19H,3-4,13-14H2,1-2H3,(H,22,25);1H

InChI Key

ORMLBYCDXSXMKD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C(NC(=O)C2=CC=CC=C21)C3=CC=C(C=C3)Cl.Cl

Origin of Product

United States

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